2-Nitro-5-propargyloxybenzaldehyde
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Overview
Description
2-Nitro-5-propargyloxybenzaldehyde is an organic compound with the molecular formula C10H7NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the 2-position and a propargyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-propargyloxybenzaldehyde typically involves multiple steps. One common method starts with the nitration of benzaldehyde to form 2-nitrobenzaldehyde. This intermediate is then subjected to a substitution reaction with propargyl alcohol under basic conditions to introduce the propargyloxy group at the 5-position. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-propargyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can react with the propargyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-Nitro-5-propargyloxy-benzoic acid.
Reduction: 2-Amino-5-propargyloxy-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-propargyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-propargyloxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propargyloxy group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Lacks the propargyloxy group, making it less versatile in certain chemical reactions.
5-Propargyloxy-benzaldehyde: Lacks the nitro group, reducing its reactivity in reduction reactions.
2-Nitro-5-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a propargyloxy group, affecting its reactivity and applications.
Uniqueness
2-Nitro-5-propargyloxybenzaldehyde is unique due to the presence of both nitro and propargyloxy groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-nitro-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h1,3-4,6-7H,5H2 |
InChI Key |
GGBTYWSLTPUNFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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